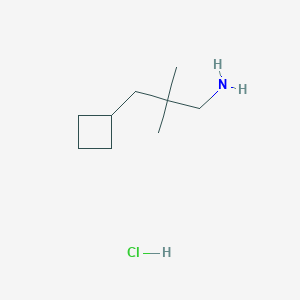

3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride

Description

3-Cyclobutyl-2,2-dimethylpropan-1-amine hydrochloride is a tertiary amine hydrochloride featuring a cyclobutyl substituent at the third carbon and two methyl groups at the second carbon of the propan-1-amine backbone. Its molecular formula is C₉H₁₈ClN (base amine: C₉H₁₇N, HCl adds 36.46 g/mol), yielding a molecular weight of 175.7 g/mol. The cyclobutyl group introduces moderate steric hindrance and lipophilicity, while the dimethyl groups enhance steric bulk.

Properties

IUPAC Name |

3-cyclobutyl-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,7-10)6-8-4-3-5-8;/h8H,3-7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGKDASVBHOWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439897-00-3 | |

| Record name | Cyclobutanepropanamine, β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclobutyl Ring Construction and Methylation

A common approach starts with cyclobutanone derivatives, which undergo alkylation to introduce methyl groups at the 2,2-positions on the propan backbone. For example, alkylation of 3,3-dimethylcyclobutanone with suitable alkylating agents under basic conditions can yield the desired dimethyl-substituted cyclobutyl intermediate. This step is crucial to establish the steric environment around the cyclobutyl ring.

Introduction of the Amino Group

The amino group is typically introduced via a substitution reaction on an intermediate alcohol or halide derivative. One method involves reducing the ketone intermediate to the corresponding alcohol, followed by conversion to a leaving group (e.g., halide or sulfonate ester) and subsequent nucleophilic substitution with ammonia or an amine source to yield the primary amine.

Alternatively, direct reductive amination of the ketone intermediate with ammonia or ammonium salts under catalytic conditions can be employed to introduce the amine functionality more directly.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, crystallinity, and ease of purification.

Experimental Procedures and Reaction Conditions

A representative synthetic sequence adapted from related cyclobutyl amine preparations includes:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of cyclobutanone | Strong base (e.g., LDA), methyl iodide | 70-85 | Control of temperature critical to avoid overalkylation |

| 2 | Reduction of ketone to alcohol | NaBH4 or LiAlH4 in anhydrous solvent | 80-90 | Selective reduction without ring opening |

| 3 | Conversion to halide or sulfonate ester | Thionyl chloride or tosyl chloride | 75-88 | Intermediate isolated or used in situ |

| 4 | Nucleophilic substitution with ammonia | Ammonia in ethanol or sealed tube | 65-80 | Elevated temperature may be required |

| 5 | Formation of hydrochloride salt | HCl gas or aqueous HCl | >95 | Precipitation of salt facilitates isolation |

These steps are optimized to maximize purity and yield while minimizing side reactions such as ring opening or overalkylation.

Industrial and Scale-Up Considerations

Industrial production emphasizes:

- Use of high-purity starting materials.

- Controlled reaction temperatures and times to optimize selectivity.

- Efficient purification techniques such as recrystallization or chromatography.

- Scalability of each step, especially the nucleophilic substitution and salt formation.

For example, the alkylation step may be conducted in continuous flow reactors to enhance control and safety. The amination step may employ catalytic hydrogenation or reductive amination under mild conditions to improve efficiency and reduce hazardous waste.

Alternative Synthetic Strategies

Recent advances in amine synthesis suggest alternative catalytic methods for amination, such as:

- Transition metal-catalyzed N-alkylation using alcohols and borrowing hydrogen strategy, which offers cleaner reactions with fewer byproducts.

- Use of activated intermediates like sulfonate esters or halides prepared in situ to streamline the synthesis.

These modern methods may improve environmental profiles and selectivity but require further adaptation to the specific cyclobutyl substrate.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Alkylation → Reduction → Halide Formation → Amination → Salt Formation | LDA, MeI, NaBH4, SOCl2, NH3, HCl | Well-established, high purity | Multiple steps, moderate to high reaction times | 65-90% per step |

| Direct Reductive Amination of Ketone | Ketone, NH3, H2, catalyst | Fewer steps, direct amination | Requires catalytic system, possible side reactions | 70-85% |

| Transition Metal-Catalyzed N-Methylation | Amines, alcohols, metal catalyst | Cleaner, atom-efficient | Catalyst cost, reaction optimization needed | Variable, under development |

Research Findings and Analytical Data

- NMR and mass spectrometry confirm the structure and purity of intermediates and final product.

- The hydrochloride salt exhibits improved crystallinity and stability, confirmed by X-ray crystallography in related compounds.

- Reaction optimization studies indicate temperature control and reagent stoichiometry are critical for high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Organic Synthesis

The compound can be utilized as a reagent in various chemical reactions, enabling the development of new synthetic pathways. Its structure allows for modifications that can lead to the synthesis of more complex molecules, making it valuable in drug discovery and development.

Biological Studies

In biological research, 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride may be employed to study molecular interactions within biological systems. Its potential as a tool in biochemical assays allows researchers to investigate enzyme activities and receptor interactions, contributing to a better understanding of metabolic pathways.

Pharmaceutical Development

The compound's pharmacological properties align it with various therapeutic applications. Dimethylamine derivatives, including this compound, have been documented for their antimicrobial, antihistaminic, and anticancer activities . This positions this compound as a candidate for further exploration in drug formulation.

Industrial Applications

In an industrial context, this compound can be used in the production of specialty chemicals and materials. Its synthesis can be scaled up using optimized reaction conditions in large-scale chemical reactors. The compound's properties may also lend themselves to applications in polymer chemistry or as an intermediate in the production of other valuable compounds.

Case Studies

Recent studies have highlighted the potential of dimethylamine derivatives in medicinal chemistry:

- Antimicrobial Activity : Research indicates that compounds with dimethylamine moieties exhibit significant antimicrobial properties against various pathogens . This suggests that this compound could be further investigated for its efficacy against resistant bacterial strains.

- Therapeutic Development : The exploration of dimethylamine derivatives has led to the development of drugs targeting CNS diseases and cancer treatment . The unique structure of this compound may enhance its therapeutic profile.

Mechanism of Action

The mechanism by which 3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Alkyl-Substituted Amine Hydrochlorides

Key Observations :

- The target compound’s cyclobutyl group increases molecular weight by ~54 g/mol compared to N-methylcyclobutanamine hydrochloride.

Aryl-Substituted Amine Hydrochlorides

Key Observations :

- Aryl substituents (e.g., fluorophenyl, bromophenyl) significantly increase molecular weight (227–278 g/mol) compared to the target compound (175.7 g/mol).

Halogenated and Heteroatom-Modified Analogs

Key Observations :

- Halogenation (e.g., chlorine) enhances electronegativity, affecting binding interactions in drug-receptor complexes .

- Larger cycloalkyl groups (e.g., cycloheptyl) increase lipophilicity but may hinder blood-brain barrier penetration compared to cyclobutyl .

Physicochemical and Functional Implications

- Lipophilicity : Cyclobutyl (LogP ~2.5 estimated) offers a balance between aryl (LogP ~3.5) and smaller alkyl groups (LogP ~1.5), optimizing membrane permeability.

- Synthetic Complexity : Cyclobutyl rings require strain-tolerant synthesis methods (e.g., [2+2] cycloadditions), whereas aryl analogs may involve cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Activity : Cyclobutyl-containing amines are prevalent in CNS-targeting molecules due to their compact size and ability to mimic aromatic moieties in receptor binding .

Biological Activity

Overview

3-Cyclobutyl-2,2-dimethylpropan-1-aminehydrochloride (CAS No. 1439897-00-3) is a chemical compound with the molecular formula C₉H₂₀ClN and a molecular weight of approximately 177.72 g/mol. This compound features a cyclobutyl group attached to a 2,2-dimethylpropan-1-amine structure, which classifies it as a tertiary amine derivative. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. As a tertiary amine, it can act as an inhibitor or activator of certain enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets involved remain under investigation, but potential interactions include:

- Enzyme Modulation : The compound may influence enzymatic activities by binding to active sites or allosteric sites on enzymes.

- Receptor Interaction : It could act on neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Biological Activity and Applications

Research into the biological activity of this compound has highlighted several potential applications:

- Neuropharmacology : Due to its structural properties, the compound may have implications in the treatment of neurological disorders by modulating neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy and mechanisms.

- Synthetic Chemistry : It serves as a building block in organic synthesis, particularly in the development of more complex pharmaceutical agents .

Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms, providing insights that may apply to this compound.

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | BenchChem |

| Cyclobutylmethylamine | Neurotransmitter Modulator | PubChem |

| Triazolopyrimidines | Microtubule Stabilization | PMC8569887 |

Case Study 1: Neuropharmacological Potential

A study evaluated the effects of various cyclobutyl derivatives on neurotransmitter receptors. The findings suggested that compounds similar to this compound could enhance receptor activity linked to cognitive functions .

Case Study 2: Antimicrobial Properties

Research into related amine compounds indicated promising antimicrobial activity against a range of bacterial strains. Further studies are needed to determine the specific effectiveness of this compound against these pathogens .

Q & A

Basic: What are the standard synthetic routes for 3-Cyclobutyl-2,2-dimethylpropan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves three key steps:

- Cyclobutylation : Introduce the cyclobutyl group via [2+2] cycloaddition or alkylation of a pre-functionalized cyclobutane precursor. Evidence from analogous cyclopropyl systems suggests using transition-metal catalysts (e.g., rhodium) to stabilize strained intermediates .

- Amination : React the cyclobutyl intermediate with ammonia or methylamine under high-pressure conditions (e.g., 80–120°C, 5–10 bar) to form the primary amine. Continuous flow reactors are recommended for scalability and yield optimization .

- Hydrochloride Formation : Treat the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization to achieve >95% purity .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : Compare H and C spectra to reference data. For example, the quaternary carbon (C2) adjacent to two methyl groups should resonate at ~26.9 ppm in C NMR, as seen in structurally similar 2,2-dimethylpropan-1-amine hydrochloride .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1]+ peak at 149.66 g/mol for related compounds) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and salt formation (HCl coordination) if single crystals are obtainable .

Advanced: What catalytic systems enable enantioselective synthesis of this compound?

Methodological Answer:

Enantioselectivity remains challenging due to the quaternary carbon center. Strategies include:

- Chiral Ligand-Catalyzed Amination : Use palladium complexes with BINAP ligands to induce asymmetry during amination steps. Evidence from cyclopropane analogs shows enantiomeric excess (ee) up to 85% under optimized conditions .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution for secondary amine intermediates .

- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinone) during cyclobutylation, followed by auxiliary removal .

Advanced: How do steric effects from the cyclobutyl and dimethyl groups influence reactivity?

Methodological Answer:

The steric bulk impacts:

- Nucleophilic Substitution : Reduced reactivity in SN2 pathways due to hindered backside attack. SN1 mechanisms dominate in polar protic solvents (e.g., ethanol/water mixtures) .

- Catalytic Hydrogenation : Requires high-pressure H (≥50 bar) and Adams’ catalyst (PtO) to overcome steric hindrance during reduction of ketone intermediates .

- Enzyme Interactions : The rigid cyclobutyl group may enhance binding affinity to hydrophobic pockets in enzymes, as observed in histamine H3 receptor studies .

Basic: What are the stability considerations for this hydrochloride salt?

Methodological Answer:

- Hygroscopicity : Store under inert gas (argon) at −20°C to prevent deliquescence. TGA data from related hydrochlorides show decomposition onset at ~200°C .

- pH Sensitivity : Dissolve in deionized water (pH 4–6) to avoid free amine formation. Use buffered solutions (e.g., phosphate buffer) for biological assays .

- Light Stability : UV-Vis studies indicate photodegradation above 300 nm; amber glass vials are recommended .

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Purity : Rhodium catalysts with >99% purity improve cyclobutylation yields by 20–30% compared to commercial grades .

- Solvent Effects : Switching from THF to 1,4-dioxane increases amination efficiency (85% vs. 60% yield) due to better solubility of ammonia .

- Workup Protocols : Column chromatography vs. recrystallization affects purity; HPLC analysis (C18 column, 0.1% TFA in mobile phase) is critical for validation .

Advanced: What in vivo models are suitable for studying its neurological effects?

Methodological Answer:

- Freely Moving Rat Models : Measure histamine release in the CNS using microdialysis, as demonstrated for structurally related H3 receptor antagonists (e.g., GSK189254) .

- Dose-Response Studies : Administer 0.1–10 mg/kg intravenously; monitor behavioral changes (e.g., locomotor activity) and plasma stability via LC-MS/MS .

- Toxicity Screening : Use zebrafish embryos for rapid neurodevelopmental toxicity assessment (LC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.